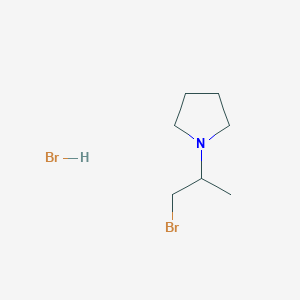
1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide is a chemical compound with the molecular formula C7H14BrN.BrH. It is a brominated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and various chemical reactions due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide typically involves the bromination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with 1-bromopropane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol.
Oxidation Reactions: Oxidation can lead to the formation of carbonyl compounds or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium cyanide, or primary amines under reflux conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: 1-(1-Hydroxypropan-2-yl)pyrrolidine, 1-(1-Cyanopropan-2-yl)pyrrolidine.
Reduction: Propylpyrrolidine, 1-(1-Hydroxypropan-2-yl)pyrrolidine.
Oxidation: 1-(1-Oxopropan-2-yl)pyrrolidine, 1-(1-Carboxypropan-2-yl)pyrrolidine.
Wissenschaftliche Forschungsanwendungen
1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of 1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide can be compared with other brominated pyrrolidine derivatives:
1-Bromopropane: A simpler brominated compound used as a solvent and in organic synthesis.
2-Bromopropane: Similar in structure but with the bromine atom on the second carbon, leading to different reactivity and applications.
1-Bromo-2-propanol: Contains a hydroxyl group, making it useful in different types of chemical reactions.
The uniqueness of this compound lies in its specific structure, which allows for selective reactions and applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C7H15Br2N |
|---|---|
Molekulargewicht |
273.01 g/mol |
IUPAC-Name |
1-(1-bromopropan-2-yl)pyrrolidine;hydrobromide |
InChI |
InChI=1S/C7H14BrN.BrH/c1-7(6-8)9-4-2-3-5-9;/h7H,2-6H2,1H3;1H |
InChI-Schlüssel |
YIDUGDRDJWQKNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CBr)N1CCCC1.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















